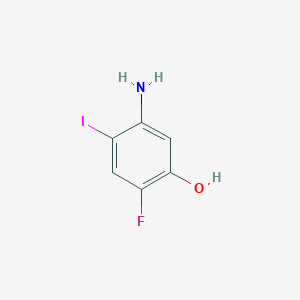
2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium typically involves the esterification of carnitine with 11-carboxyundecanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pH .
Analyse Des Réactions Chimiques
Types of Reactions
2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: Used as a model compound to study esterification and acylation reactions.
Biology: Plays a role in the study of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Used in the production of specialized esters and as an intermediate in organic synthesis
Mécanisme D'action
The compound exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The carnitine moiety binds to fatty acids, forming acylcarnitines, which are then transported across the mitochondrial membrane by carnitine acyltransferase enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-acylcarnitine: A general class of compounds to which 2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium belongs.
Carnitine: The parent compound, essential for fatty acid transport.
Acylcarnitines with different chain lengths: Compounds with varying lengths of the acyl chain
Uniqueness
This compound is unique due to its specific acyl chain length, which influences its transport efficiency and metabolic role.
Propriétés
Formule moléculaire |
C17H34NO4+ |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
2-(11-carboxyundecanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C17H33NO4/c1-18(2,3)14-15-22-17(21)13-11-9-7-5-4-6-8-10-12-16(19)20/h4-15H2,1-3H3/p+1 |
Clé InChI |
WSFWLLJEWLLNIE-UHFFFAOYSA-O |
SMILES canonique |
C[N+](C)(C)CCOC(=O)CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)

![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)







![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
